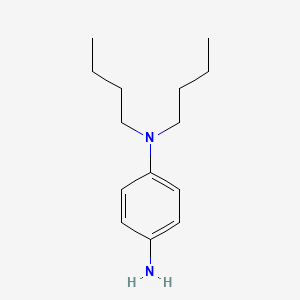

N,N-dibutylbenzene-1,4-diamine

Description

N,N-Dibutylbenzene-1,4-diamine is a diamine derivative featuring a benzene ring substituted with two butyl groups at the 1,4-positions. Such compounds are often explored for their roles in organic synthesis, material science, and pharmacology due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C14H24N2 |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

4-N,4-N-dibutylbenzene-1,4-diamine |

InChI |

InChI=1S/C14H24N2/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12,15H2,1-2H3 |

InChI Key |

ARKYDGLMGXZGFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Chemical and Physical Properties

The nature of substituents on the diamine backbone significantly influences molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Diamines

Key Observations :

- Bulkier substituents (e.g., diphenylmethyl in ) increase molecular weight and steric hindrance, favoring applications in crystal engineering.

- Hydrophobic groups (e.g., benzyl in or butyl in the target compound) enhance lipophilicity, impacting membrane permeability in biological systems.

- Electron-donating groups (e.g., hydroxybenzylidene in ) improve binding affinity to enzymatic targets like SIRT2.

Enzyme Inhibition

- SIRT2 Inhibition : Bisbenzylidene derivatives (e.g., N,N′-bis(2-hydroxybenzylidene)benzene-1,4-diamine) exhibit potent SIRT2 inhibition due to hydrogen bonding between hydroxyl groups and the enzyme’s active site .

- Antimalarial Activity : Diethylpentane-1,4-diamine analogs (e.g., chloroquine) demonstrate antimalarial efficacy, while trifluoromethyl-substituted triazolopyrimidines with similar backbones show poor activity, highlighting substituent-dependent outcomes .

Cellular Uptake and Toxicity

- N-Alkylated Spermine Analogs : Bulkier substituents (e.g., benzyl or ethyl in butane-1,4-diamines) alter cellular accumulation and excretion profiles in cancer cells, with implications for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.